3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with chloro and fluoro groups, a sulfonamide group, and a pyrimidine ring with methoxy and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene derivative and introduce the chloro and fluoro substituents through electrophilic aromatic substitution reactions. The sulfonamide group can be introduced via sulfonation followed by amination. The pyrimidine ring is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the positions of the chloro and fluoro substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., N-chlorosuccinimide) and nucleophiles (e.g., amines).
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe or inhibitor in studies of biological pathways and processes.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 3-chloro-4-fluoroaniline
- 3-chloro-4-fluoro-N-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methyl}aniline
Uniqueness
What sets 3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the sulfonamide and pyrimidine groups, allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c1-7-12(8(2)17-13(16-7)21-3)18-22(19,20)9-4-5-11(15)10(14)6-9/h4-6,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWJRKUGPSLRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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